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Compound of Interest

Compound Name: KAT681

Cat. No.: B1673350 Get Quote

Absence of "KAT681" in Public Domain Literature

A comprehensive search of publicly available scientific literature and databases did not yield

any specific information on a compound designated "KAT681." It is possible that this is an

internal, preclinical designation not yet disclosed publicly, or a misnomer for a related

compound. This guide will therefore focus on well-characterized, potent, and selective inhibitors

of the K-acetyltransferase 6A (KAT6A) and KAT6B enzymes, which are emerging as promising

therapeutic targets in oncology. The principles and methodologies described herein are

representative of the discovery and development of compounds in this class. We will focus on

the representative inhibitors WM-1119 and CTx-648 (also known as PF-9363) to illustrate the

core concepts.

Discovery of Potent KAT6A/B Inhibitors
The discovery of selective KAT6A/B inhibitors has largely been driven by high-throughput

screening (HTS) campaigns followed by structure-guided medicinal chemistry efforts.

Initial Hit Identification: The journey to identify potent KAT6A inhibitors often begins with a high-

throughput screen of a diverse chemical library. For instance, the discovery of the

acylsulfonohydrazide-derived inhibitors, including the lead compound CTX-0124143, was the

result of an HTS campaign designed to find inhibitors of the histone acetyltransferase KAT6A.

[1] This initial hit, with an IC50 of 1.0 μM, served as a crucial starting point for further

optimization.
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Lead Optimization: Following the identification of initial hits, extensive structure-activity

relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic

properties. This iterative process involves the synthesis and biological evaluation of numerous

analogs. For example, the optimization of the acylsulfonohydrazide scaffold led to the discovery

of WM-8014 and subsequently WM-1119.[1] These advanced compounds demonstrated

significant improvements in potency and metabolic stability compared to the initial hits.[1] WM-

1119, a highly potent KAT6A inhibitor with an IC50 of 6.3 nM and a Kd of 2 nM, emerged from

these efforts.[1]

Similarly, the benzisoxazole series of inhibitors, which includes CTx-648 (PF-9363), was

identified and optimized to yield highly potent and orally bioavailable compounds with excellent

anti-tumor activity.[2][3]

Synthesis of Representative KAT6A/B Inhibitors
While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic

strategies can be inferred from the chemical structures and related literature. The synthesis of

these complex molecules typically involves multi-step sequences.

General Synthetic Approach for Acylsulfonohydrazides (e.g., WM-1119): The synthesis of WM-

1119 and related analogs likely involves the coupling of a substituted benzoic acid with a

substituted benzenesulfonohydrazide. The core structure, N'-(substituted-

benzoyl)benzenesulfonohydrazide, is a key feature of this class of inhibitors.

General Synthetic Approach for Benzisoxazoles (e.g., CTx-648/PF-9363): The synthesis of the

benzisoxazole series of inhibitors is a distinct chemical challenge. The core scaffold is likely

constructed through a key cyclization step to form the benzisoxazole ring system, followed by

the introduction of various substituents to optimize the compound's properties.

Quantitative Data Summary
The following tables summarize the key quantitative data for representative KAT6A/B inhibitors.

Table 1: In Vitro Potency and Selectivity
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Compound Target IC50 (nM) Kd (nM)
Selectivity
Notes

WM-8014 KAT6A 8 5

>10-fold

selective over

KAT7 and KAT5.

[4]

KAT6B 28 -

WM-1119 KAT6A 6.3 2

>250-fold affinity

for KAT6A

compared to

KAT5 and KAT7.

[5]

KAT5 - 2200

KAT7 - 500

CTX-0124143 KAT6A 1000 - Initial HTS hit.[1]

CTx-648 (PF-

9363)
KAT6A/B

Potent, single-

digit nM
-

Highly selective

versus other

MYST family

members (KAT5,

KAT7, KAT8).[2]

[3]

HW321005 KAT6A/B Single-digit nM -

High selectivity

over other KAT

family members.

[6]

Table 2: Cellular Activity and Pharmacokinetics
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Compound Cell Line Cellular IC50 (µM)
Oral Bioavailability
(rat)

WM-1119 B-cell lymphoma 0.25 -

WM-1119 - - 56%[1]

CTx-648 (PF-9363)
ZR-75-1 (ER+ breast

cancer)
Potent nM range

Orally bioavailable[2]

[3]

HW321005 - -

Good oral

bioavailability across

multiple preclinical

species.[6]

Mechanism of Action and Signaling Pathways
KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in

regulating gene expression by acetylating lysine residues on histone and non-histone proteins.

[2][3] Dysregulation of KAT6A activity is implicated in various cancers, particularly in estrogen

receptor-positive (ER+) breast cancer where it is frequently amplified.[4]

The inhibitors described in this guide, such as WM-1119 and CTx-648, act as reversible

competitors of acetyl coenzyme A (acetyl-CoA), one of the two substrates for the KAT6A

enzyme.[1] By binding to the acetyl-CoA binding pocket, these inhibitors prevent the transfer of

an acetyl group to histone substrates, thereby modulating gene expression.

Signaling Pathways Affected by KAT6A Inhibition:

KAT6A inhibition has been shown to impact several key signaling pathways involved in cancer

progression:

Estrogen Signaling: In ER+ breast cancer, KAT6A inhibition leads to the downregulation of

genes involved in estrogen signaling.[2]

Cell Cycle Progression: These inhibitors can induce cell cycle arrest, often leading to cellular

senescence, a state of irreversible growth arrest.[1]
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Myc Pathway: The activity of the oncoprotein Myc can be attenuated by KAT6A inhibition.[2]

PI3K/AKT Pathway: In glioblastoma, KAT6A has been shown to upregulate the PI3K/AKT

signaling pathway by acetylating H3K23, which recruits TRIM24 to the PIK3CA promoter,

enhancing its transcription.[1][4] Inhibition of KAT6A would therefore be expected to

downregulate this pro-survival pathway.

Diagrams of Key Processes:

High-Throughput Screen Initial Hit (e.g., CTX-0124143)Identifies Structure-Activity
Relationship Studies

Initiates Lead OptimizationGuides Preclinical Candidate (e.g., WM-1119)Yields

Click to download full resolution via product page

Caption: A generalized workflow for the discovery of KAT6A inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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